REACTION_CXSMILES
|
[N+:1]([C:4]1([N+:20]([O-:22])=[O:21])[CH2:11][NH:10][CH2:9][C:8]([N+:15]([O-:17])=[O:16])([N+:12]([O-:14])=[O:13])[CH2:7][N:6]([N:18]=[O:19])[CH2:5]1)([O-:3])=[O:2].[N+:23]([O-])(O)=[O:24]>>[N+:20]([C:4]1([N+:1]([O-:3])=[O:2])[CH2:11][N:10]([N:23]=[O:24])[CH2:9][C:8]([N+:15]([O-:17])=[O:16])([N+:12]([O-:14])=[O:13])[CH2:7][N:6]([N:18]=[O:19])[CH2:5]1)([O-:22])=[O:21]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1(CN(CC(CNC1)([N+](=O)[O-])[N+](=O)[O-])N=O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1(CN(CC(CN(C1)N=O)([N+](=O)[O-])[N+](=O)[O-])N=O)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |